

Application Notes: Preparation of YKL-06-061 Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **YKL-06-061**, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications.

Physicochemical Properties of YKL-06-061

YKL-06-061 is a small molecule inhibitor targeting SIK1, SIK2, and SIK3.[1][2][3][4] Its efficacy in experimental settings is contingent upon proper handling and preparation. The key properties are summarized below.

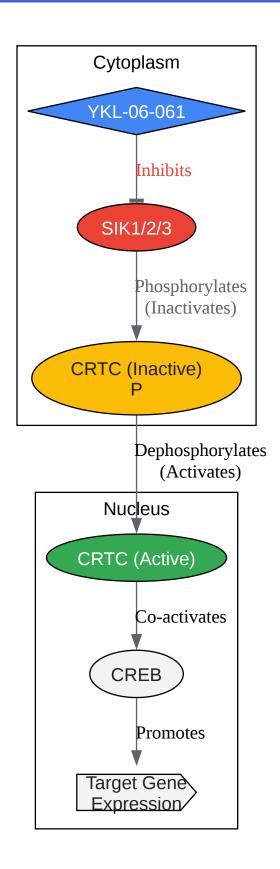


Property	Value	Source(s)
Molecular Formula	C30H37N7O2	[1][2][3][4][5]
Molecular Weight	527.67 g/mol	[1][2][3][5]
Appearance	Solid	[1][4]
Solubility in DMSO	≥ 10 mM. Solubilities up to 118.45 mM have been reported.[1][2][6][7]	
CAS Number	2172617-15-9	[2][4]

Mechanism of Action: SIK Signaling Pathway

YKL-06-061 exerts its effects by inhibiting the family of Salt-Inducible Kinases (SIKs). In the canonical pathway, SIKs phosphorylate and thereby inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators). By inhibiting SIKs, **YKL-06-061** prevents this phosphorylation, leading to the activation and nuclear translocation of CRTCs. In the nucleus, CRTCs partner with CREB (cAMP response element-binding protein) to drive the expression of target genes.





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Diagram 1: YKL-06-061 inhibits SIK, preventing CRTC inactivation.



Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of YKL-06-061 in DMSO.

Materials and Equipment

- YKL-06-061 powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Sterile, disposable pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

- Always consult the Safety Data Sheet (SDS) for YKL-06-061 before handling.[4]
- Perform all weighing and handling steps in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE at all times to avoid skin and eye contact.

Step-by-Step Procedure

- Equilibrate Compound: Before opening, allow the vial of YKL-06-061 to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
- Calculate Required Mass: Use the following formula to determine the mass of YKL-06-061 powder needed.



Mass (mg) = Desired Concentration (mM) \times Final Volume (mL) \times Molecular Weight (g/mol)

Example Calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM \times 1 mL \times 527.67 g/mol / 1000 = 5.28 mg

- Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully
 weigh out the calculated mass (e.g., 5.28 mg) of YKL-06-061 powder and add it to the tube.
- Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
- Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[8] A clear solution should be obtained. If dissolution is difficult, brief sonication or gentle warming (e.g., in a 37°C water bath) may be employed, but verify compound stability under these conditions.[6][7][8]
- Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[2][8]
- Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity of the **YKL-06-061** stock solution.



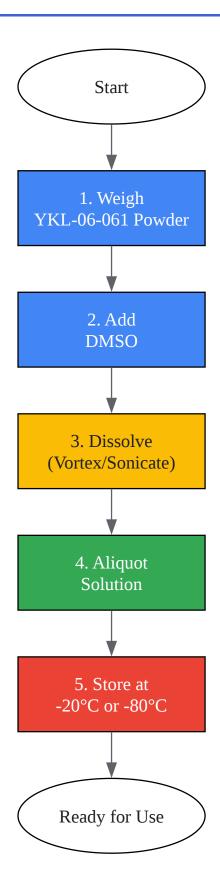
Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years	Keep in a desiccated environment.[2]
DMSO Stock Solution	-20°C	Up to 1 month	Protect from light.[2] [6][9]
DMSO Stock Solution	-80°C	Up to 6 months	Recommended for long-term storage. Protect from light.[2] [6][9]

Important: Avoid repeated freeze-thaw cycles of the stock solution.[2] For use in cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[10] [11] Always include a vehicle control (DMSO alone) in your experiments.[11]

Experimental Workflow

The following diagram illustrates the key steps for preparing the YKL-06-061 stock solution.





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Diagram 2: Workflow for preparing YKL-06-061 stock solution.



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